
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide, also known as KTA-878, is a novel compound that has shown promising results in scientific research. This compound is a tetrazole derivative and has been synthesized using various methods. It has been found to have potential applications in the field of medicine due to its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Tetrazole Moiety in Medicinal Chemistry
Tetrazole derivatives are recognized for their wide-ranging biological activities, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory properties. The tetrazole group, serving as a bioisostere of the carboxylic acid group, can enhance the lipophilicity, bioavailability, and reduce the side effects of drugs. This adaptability makes tetrazole-containing compounds valuable in drug development, highlighting their significance in medicinal chemistry and pharmacology (Patowary, Deka, & Bharali, 2021).
Tetrazoles in Energetic Materials
The study and development of energetic materials have also benefitted from tetrazole derivatives. Tetrazole energetic metal complexes (TEMCs), involving ligands such as 5-cyanotetrazole, 5-nitrotetrazolium, and 5-aminotetrazole, are of particular interest due to their outstanding performance and distinctive structural characteristics. These compounds are explored for their potential in creating more efficient and less polluting synthesis processes, contributing significantly to the energetic materials sector (Li Yin-chuan, 2011).
Tetrazoles in Antibacterial Research
Tetrazole hybrids have shown considerable antibacterial property, suggesting a potential to enhance efficacy against both drug-sensitive and drug-resistant pathogens. The hybridization of tetrazole with other antibacterial pharmacophores has led to the development of novel antibacterial candidates, such as Tedizolid, which is used for treating acute bacterial skin and skin structure infections. This indicates the valuable role of tetrazole scaffolds in antibacterial agent development, providing new avenues for combating drug-resistant bacterial infections (Gao, Xiao, & Huang, 2019).
Propriétés
Numéro CAS |
1797135-60-4 |
|---|---|
Nom du produit |
N-(2-Oxoethyl)-1H-tetrazole-1-acetamide |
Formule moléculaire |
C5H7N5O2 |
Poids moléculaire |
169.144 |
Nom IUPAC |
N-(2-oxoethyl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O2/c11-2-1-6-5(12)3-10-4-7-8-9-10/h2,4H,1,3H2,(H,6,12) |
Clé InChI |
FVYKLWGHNYKDJG-UHFFFAOYSA-N |
SMILES |
C1=NN=NN1CC(=O)NCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



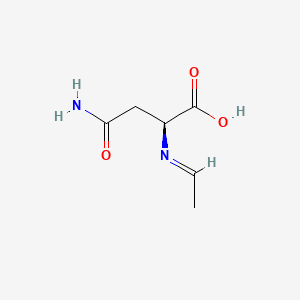
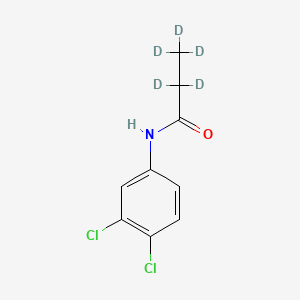

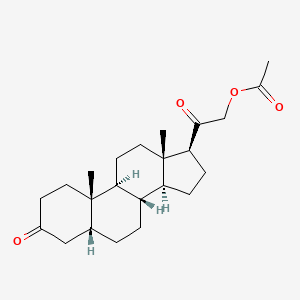
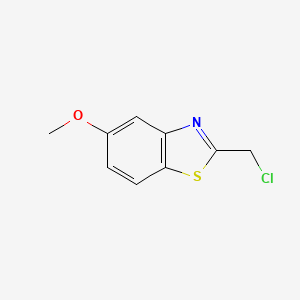
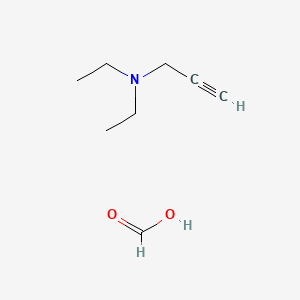
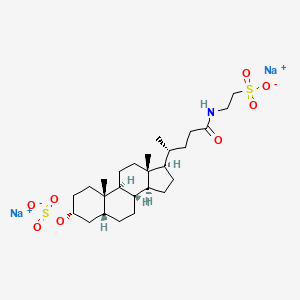
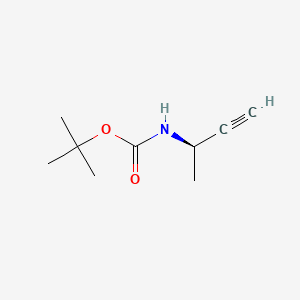
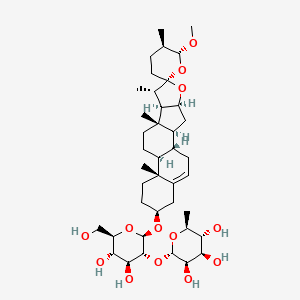
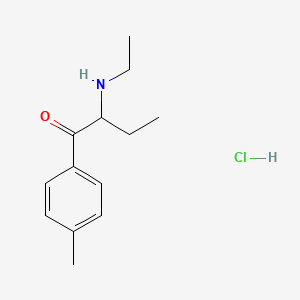
![N-[(6R)-8-Fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590494.png)
![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)